molecular formula C9H7NO2S B050793 6-Methoxybenzo[d]thiazole-2-carbaldehyde CAS No. 123511-58-0

6-Methoxybenzo[d]thiazole-2-carbaldehyde

Cat. No.: B050793
CAS No.: 123511-58-0
M. Wt: 193.22 g/mol
InChI Key: OKHUCLUQYGGJFA-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer and Antiviral Activities :

    • Novel thiopyrano[2,3-d]thiazole-6-carbaldehydes show significant antimitotic activity against leukemia and exhibit promising effects on viruses like EBV and Hepatitis C (Lozynskyi et al., 2016).
  • Synthesis of Carbonyl Compounds :

    • Benzothiazole-2-carbaldehyde is used in the synthesis of aldehydes or ketones from corresponding amines via transaminations, showcasing wide applications with high yields (Calō et al., 1972).
  • Molecular Structure and Vibrational Frequency Studies :

    • Studies on 2-(4-methoxyphenyl)benzo[d]thiazole synthesized under specific conditions provide insight into molecular structures and vibrational frequencies (Arslan & Algül, 2007).
  • Antibacterial and Cytotoxic Properties :

    • Sesbagrandiflorains A and B and their derivatives exhibit moderate antibacterial activity and cytotoxicity against melanoma cancer cells (Noviany et al., 2020).
  • Antibacterial and Antifungal Activities :

    • A Schiff base synthesized from 2-amino-6-methoxybenzothiazole shows higher effects on yeast than bacteria and binds to DNA via intercalative mode (Alpaslan et al., 2019).
  • Oxidation Catalyst :

    • A molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y serves as an efficient, reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
  • DNA Binding and Anion Sensor Properties :

    • Schiff base compounds derived from 6-methoxybenzo[d]thiazole-2-carbaldehyde act as effective anion sensors and DNA-binding agents (Barare et al., 2016).

Biochemical Analysis

Biochemical Properties

6-Methoxybenzo[d]thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) . This reaction highlights its reactivity and potential utility in synthetic organic chemistry. Additionally, the compound’s interactions with enzymes and proteins can lead to the formation of various biochemical intermediates, which are crucial for understanding its role in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering the overall metabolic flux within cells . Furthermore, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, which is essential for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in the Baylis–Hillman reaction suggests its potential as an enzyme modulator . Additionally, changes in gene expression induced by this compound can result from its binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites and alter the overall metabolic flux within cells . Additionally, the compound’s role in metabolic pathways can provide insights into its potential therapeutic applications and mechanisms of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function, which is crucial for determining its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUCLUQYGGJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Cyano-6-methoxybenzothiazole (10.0 g, 52.6 mmol) was suspended in a mixture of anhydrous ether (400 ml) and 2-propanol (36 ml). The suspension was cooled to about -30° C. by a dry-ice bath. Lithium aluminum hydride (7.0 g, 184.5 mmol) was added slowly while keeping the reaction temperature below -30° C. under argon atmosphere. The reaction mixture was stirred for 1 hr after the addition of lithium aluminum hydride and then poured slowly into a mixture of 2 N sulfuric acid (900 ml) and ethyl acetate (500 ml). After stirring for 10 min the organic layer was separated and the aqueous layer was extracted with ethyl acetate (200 ml). The combined organic phase was washed with water (200 ml) and then dried with anhydrous sodium sulfate (50 g) overnight. The dried solution was concentrated and then flash chromatographed on silica gel to give 3.1 g (30.5%) of a yellowish solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
30.5%

Synthesis routes and methods II

Procedure details

Oxidation of 6-methoxy-2-methylbenzothiazole (10.0 g, 55.9 mmole) with selenium dioxide (6.2 g, 55.9 mmole) in 300 ml dioxane for six hours by the method of Preparation H gave 6.0 g of 6-methoxy-2-formylbenzothiazole after chromatography of the crude product on silica gel, eluting with chloroform. 1H--NMR(CDCl3)ppm(delta): 3.9 (s, 3H), 7.1-7.5 (m, 2H), 8.0-8.3 (m, 1H), 10.1 (s, 1H).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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